2-((4-Hydroxyphenyl)amino)benzoic acid
Overview
Description
2-((4-Hydroxyphenyl)amino)benzoic acid, also known as 2-(4’-Hydroxybenzeneazo)benzoic acid, HABA, or HBABA, is a chemical compound with the linear formula: HOC6H4N=NC6H4CO2H . It has a molecular weight of 242.23 . This compound is used in laboratory chemicals .
Molecular Structure Analysis
The structure of a similar compound, 2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid, was confirmed by single crystal X-ray diffraction and Hirshfeld surface analysis . It was found to exist predominantly in azo-enamine tautomeric form in the solid state .Chemical Reactions Analysis
While specific chemical reactions involving 2-((4-Hydroxyphenyl)amino)benzoic acid are not detailed in the retrieved sources, it’s worth noting that azo compounds like this one can undergo reactions such as reduction, leading to the cleavage of the N-N bond to yield two primary amines .Scientific Research Applications
Electrochemical Behavior
The electrochemical reduction of compounds closely related to 2-((4-Hydroxyphenyl)amino)benzoic acid has been extensively studied. For instance, the electrochemical reduction of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and similar compounds shows significant impacts based on the position of sulfo substituent and the solution's pH. These compounds are predominantly reduced as hydrazone tautomers, leading to products like 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).
Synthesis and Characterization
The synthesis and characterization of azo-benzoic acids, including variants of 2-((4-Hydroxyphenyl)amino)benzoic acid, have been confirmed using various spectroscopic techniques. The study notes that acid-base dissociation and azo-hydrazone tautomerism occur in these compounds, with the extent of these equilibria dependent on solvent composition and/or the medium's pH (Baul et al., 2009).
Applications in Fluorescence Probes
Compounds related to 2-((4-Hydroxyphenyl)amino)benzoic acid, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been designed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species and are resistant to light-induced autoxidation, making them useful in various biological and chemical applications (Setsukinai et al., 2003).
Drug Delivery Systems
Investigations into the complex formation between alpha cyclodextrin (a drug delivery system) and 2-(4-hydroxyphenylazo) benzoic acid reveal that alpha cyclodextrin is an effective carrier for this molecule. The study utilized various analytical techniques to confirm successful complex formation in both aqueous and solid-state forms (Dikmen, 2021).
properties
IUPAC Name |
2-(4-hydroxyanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-12-4-2-1-3-11(12)13(16)17/h1-8,14-15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHIIPDUFNEQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469136 | |
Record name | 2-(4-Hydroxyanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Hydroxyphenyl)amino)benzoic acid | |
CAS RN |
98156-55-9 | |
Record name | 2-(4-Hydroxyanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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